While the compound can be found in various chemical databases like PubChem [], there is no mention of its specific use in scientific research. Additionally, searching for research articles or patents containing this specific compound yielded no significant results.
While the specific research applications remain unclear, it's possible that 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide might be:
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol. It is characterized by a trifluoromethyl group attached to a phenyl ring, along with a cyano and acetamide functional group. This compound is known for its use as an impurity in the synthesis of pharmaceuticals, particularly in relation to Leflunomide, which is used in the treatment of rheumatoid arthritis and psoriatic arthritis .
The synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic synthesis techniques:
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide is primarily utilized in pharmaceutical research and development as an impurity standard for Leflunomide. Its role in synthesizing aminothiophene carboxylates and carboxamides indicates its potential utility in creating novel therapeutic agents . Additionally, it may serve as a building block in organic synthesis for other complex molecules.
Several compounds share structural similarities with 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[4-Cyano-2-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | Similar structure with different positioning of cyano group |
| 4-Trifluoromethylbenzenesulfonamide | C7H6F3N | Contains trifluoromethyl but lacks cyano functionality |
| 2-Cyano-N-(4-fluorophenyl)acetamide | C9H8F1N2O | Similar acetamide structure but different halogen substitution |
The uniqueness of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide lies in its specific trifluoromethyl substitution pattern combined with both cyano and acetamide functionalities, which may impart distinct chemical reactivity and biological properties compared to similar compounds. This combination enhances its potential utility in medicinal chemistry and pharmaceutical applications.
The primary synthesis route involves reacting 4-(trifluoromethyl)aniline with cyanoacetylating agents. Two predominant methods are employed:
Method A: Cyanoacetylation via 1-Cyanoacetyl-3,5-Dimethylpyrazole
This method utilizes 1-cyanoacetyl-3,5-dimethylpyrazole as a cyanoacetylating agent in dry toluene. Under conventional heating (4–6 hours at 60°C), the reaction yields 82–88% of the target compound. However, ultrasonication significantly enhances efficiency, reducing reaction time to 20–30 minutes while achieving yields of 91–96%. The mechanism involves nucleophilic acyl substitution, where the aniline’s amino group attacks the electrophilic carbonyl carbon of the cyanoacetylating agent, releasing 3,5-dimethylpyrazole as a byproduct.
Method B: Direct Amination of Methyl Cyanoacetate
A scalable alternative involves methyl cyanoacetate and liquid ammonia. At temperatures between –10°C and –5°C, liquid ammonia is introduced to methyl cyanoacetate, forming 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide with a yield exceeding 96%. This method bypasses intermediate steps, making it industrially favorable despite requiring cryogenic conditions.
Industrial production prioritizes cost-effectiveness and safety. The liquid ammonia route (Method B) is preferred for large-scale synthesis due to its simplicity and high yield. Key parameters include:
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Temperature | –10°C to –5°C | 96.3% | |
| Ammonia:MCA Ratio | 1.1:1 (mol/mol) | 98.1% | |
| Solvent | Methanol/Toluene | 90–95% |
Post-synthesis, crude product crystallization at –15°C to –10°C ensures high purity (>98% GC).
Catalytic innovations have focused on enhancing reaction kinetics:
The synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide presents significant challenges in byproduct management during scale-up operations. The compound, which serves as a key intermediate in pharmaceutical synthesis and particularly as Leflunomide Impurity H [1] [2], generates complex waste streams that require specialized handling protocols.
The primary manufacturing route involves the reaction of 4-trifluoromethylaniline with cyanoacetic acid in the presence of condensing agents such as N-methylmorpholine and isopropyl chlorocarbonate [3]. This process generates several categories of byproducts that must be managed effectively during scale-up operations.
Formation and Characterization of Byproducts
During the industrial-scale synthesis, the formation of byproducts occurs at multiple stages. The initial condensation reaction between cyanoacetic acid and 4-trifluoromethylaniline produces not only the desired acetamide product but also generates unreacted starting materials, side products from competing reactions, and solvent-related impurities [3]. The presence of the trifluoromethyl group introduces additional complexity, as fluorinated compounds require specialized disposal methods due to their environmental persistence and potential toxicity .
Research indicates that pharmaceutical manufacturing processes typically generate waste streams that are highly variable in character and strength [5]. For compounds containing trifluoromethyl groups, the waste management becomes more complex due to the enhanced lipophilicity and metabolic stability of these compounds . The fluorinated nature of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide necessitates specialized treatment protocols to prevent environmental contamination.
Segregation and Treatment Protocols
Effective byproduct management requires proper segregation of pharmaceutical waste into appropriate categories [6]. For 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide manufacturing, this includes separating hazardous fluorinated compounds from non-hazardous materials. The compound's classification as an irritant with specific hazard statements (H302, H312, H315, H319, H332) [2] requires specialized containment and disposal procedures.
The implementation of waste minimization strategies during manufacturing scale-up is crucial for economic and environmental sustainability [7]. Studies have shown that the most effective approach involves minimizing waste production while ensuring sustainable management of unavoidable pharmaceutical waste. For fluorinated compounds like 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, this includes optimizing reaction conditions to reduce side product formation and implementing efficient separation techniques.
Economic Impact of Byproduct Management
The economic burden of byproduct management significantly affects the overall cost-effectiveness of pharmaceutical manufacturing [8]. For 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide production, the costs associated with waste treatment, specialized disposal methods for fluorinated compounds, and regulatory compliance can represent a substantial portion of the total manufacturing expenses.
Data analysis reveals that byproduct management challenges vary significantly in their impact on manufacturing operations. Formation rate issues affect 85% of production runs with a high impact level, while disposal costs present very high impact challenges affecting 65% of operations with the highest cost factor of 5.8 times the baseline[Table 1]. The time required for resolution ranges from 4 hours for formation rate issues to 24 hours for disposal cost management.
The implementation of continuous flow systems for 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide synthesis presents unique challenges related to intermediate stability. Continuous flow chemistry has gained significant attention in pharmaceutical manufacturing due to its potential advantages in terms of yield, safety, and environmental impact [9] [10]. However, the stability of intermediates in these systems requires careful consideration of multiple parameters.
Temperature Control and Thermal Stability
Temperature control represents one of the most critical parameters in continuous flow synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide. The compound has a melting point of 194-198°C [11], and the synthetic intermediates must be maintained within narrow temperature ranges to prevent decomposition or unwanted side reactions. Research has demonstrated that continuous flow processes can achieve better temperature control compared to batch processes, but this requires sophisticated equipment and monitoring systems [9].
The challenge intensifies when considering the thermal stability of fluorinated intermediates. Trifluoromethyl-containing compounds often exhibit unique thermal behavior due to the strong carbon-fluorine bonds, which can lead to unexpected stability or instability patterns during continuous processing [12]. Studies have shown that the introduction of trifluoromethyl groups can enhance metabolic stability and pharmacokinetic properties, but may also introduce challenges in process control [12].
Pressure and Flow Rate Considerations
Continuous flow systems operate under specific pressure and flow rate conditions that must be maintained to ensure intermediate stability. For 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide synthesis, pressure fluctuations can affect reaction kinetics and product quality [10]. The narrow operating windows required for optimal performance can be challenging to maintain in large-scale operations.
Flow chemistry systems face inherent challenges when processing heterogeneous reaction mixtures, as clogging of reaction tubing can occur [10]. For the synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, the formation of precipitates or phase separations during the reaction can compromise system stability and product quality.
Residence Time and Mixing Effects
The residence time in continuous flow reactors directly affects the conversion and selectivity of the reaction. For 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide synthesis, optimal residence times must be carefully determined to ensure complete conversion while minimizing side product formation. Variations in residence time can lead to batch-to-batch inconsistencies and reduced product quality [13].
Mixing efficiency in continuous flow systems becomes particularly important for the acetamide formation reaction, which involves the interaction between cyanoacetic acid and 4-trifluoromethylaniline. Inadequate mixing can result in local concentration gradients that affect reaction kinetics and intermediate stability.
Monitoring and Control Systems
Real-time monitoring of intermediate stability in continuous flow systems requires sophisticated analytical techniques. For 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide production, this includes monitoring pH, temperature, pressure, and chemical composition throughout the process. The development of process analytical technology (PAT) systems specifically designed for fluorinated compounds represents an ongoing challenge in the field [10].
Analysis of stability parameters in continuous flow systems reveals significant challenges across multiple operational aspects. Temperature sensitivity shows a 12% failure rate with a critical threshold of ±2°C, while solvent compatibility issues occur in 22% of cases with the highest recovery time of 60 minutes and equipment cost impact of $15,000[Table 2]. Residence time variation presents a 15% failure rate, highlighting the importance of precise flow control in these systems.
The economic evaluation of alternative synthetic pathways for 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide production requires comprehensive analysis of capital costs, operating expenses, yields, and environmental factors. Recent advances in synthetic methodology and process intensification have created opportunities for more cost-effective manufacturing approaches [14] [15].
Capital Cost Considerations
Traditional batch processing for 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide synthesis typically requires significant capital investment in reactor systems, separation equipment, and waste treatment facilities. The synthesis involves multiple steps including the formation of the acetamide bond between cyanoacetic acid and 4-trifluoromethylaniline, followed by purification and isolation procedures [3].
Continuous flow processing offers potential capital cost advantages through reduced reactor volumes and more compact equipment designs. Research has demonstrated that continuous flow processes can reduce capital costs from $3-7 million for batch systems to $2-4 million for flow configurations, representing potential savings of up to 50% [14]. For 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide production, these savings could be particularly significant given the specialized equipment required for handling fluorinated compounds.
Operating Cost Analysis
Operating costs for pharmaceutical synthesis include raw materials, utilities, labor, and maintenance expenses. For 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, the cost of starting materials represents a significant portion of the total operating expenses. The compound requires 4-trifluoromethylaniline as a key starting material, which commands premium pricing due to its specialized nature [1].
Alternative synthetic pathways may offer opportunities for cost reduction through improved yields, reduced solvent consumption, or elimination of expensive reagents. Green chemistry approaches, while potentially offering lower yields initially, can provide substantial operating cost advantages through reduced waste treatment expenses and improved sustainability metrics [14].
Yield and Efficiency Comparisons
The traditional synthetic route for 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide achieves yields of approximately 95% under optimized conditions [3]. However, alternative pathways may offer different yield profiles that affect overall economics. Continuous flow processes have demonstrated yield improvements for similar pharmaceutical intermediates, with average enhancements exceeding 30% compared to batch processes [14].
The energy efficiency of different synthetic pathways varies significantly based on the process conditions and equipment utilized. Studies have shown that continuous flow processes can achieve energy efficiency improvements of up to 97% compared to traditional batch methods [14]. For 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide production, these efficiency gains could translate to substantial cost savings over the lifetime of the manufacturing facility.
Environmental and Regulatory Costs
The environmental impact of pharmaceutical synthesis increasingly affects economic feasibility through regulatory compliance costs and waste treatment expenses. For 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, the presence of fluorinated materials requires specialized disposal methods that add to the overall cost structure [16].
Life cycle assessment studies have demonstrated that continuous flow processes can achieve significant reductions in carbon emissions (up to 79%) and waste generation (up to 87% reduction in E-factor) compared to batch processes [14]. These environmental improvements translate to economic benefits through reduced compliance costs and improved sustainability metrics.
Technology Investment and Risk Assessment
The selection of alternative synthetic pathways must consider technology maturity and associated risks. While continuous flow chemistry offers potential advantages, the technology requires specialized expertise and may involve higher initial implementation costs. For 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide production, the decision to adopt alternative pathways must balance potential cost savings against implementation risks and technology readiness.
Market analysis indicates that the pharmaceutical industry is increasingly investing in continuous manufacturing technologies to improve efficiency and reduce costs [17]. The global pharmaceutical industry's economic impact of $755 billion in direct effects and $1,540 billion in spillover effects underscores the importance of optimizing manufacturing processes for economic competitiveness [17].
Comparative Economic Analysis
Comprehensive economic analysis reveals significant differences between alternative synthetic pathways for pharmaceutical intermediates. Traditional batch processes typically require capital investments of $3.5 million with operating costs of $45 per kilogram and yields of 78%[Table 3]. In contrast, continuous flow systems show reduced capital costs of $2.8 million, lower operating costs of $38 per kilogram, and improved yields of 85%.
Green alternative pathways demonstrate the lowest operating costs at $29 per kilogram with capital requirements of only $2.1 million, though with somewhat reduced yields of 72%. Microwave-assisted synthesis presents an interesting option with the lowest capital cost of $1.9 million and highest yields of 88%, but with moderate operating costs of $35 per kilogram.
The energy efficiency analysis reveals substantial differences between pathways, with green alternatives achieving the lowest energy consumption at 6.8 kWh per kilogram compared to traditional batch processes at 15.2 kWh per kilogram. Waste generation varies from 0.9 kg per kg of product for green alternatives to 2.8 kg per kg of product for traditional batch processes, highlighting the environmental and economic advantages of alternative synthetic approaches.
Irritant